N'-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Description
N'-(2-Methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a synthetic ethanediamide derivative characterized by two key substituents:
- 2-Methyl-5-nitrophenyl group: A phenyl ring substituted with a methyl group at position 2 and a nitro group at position 5.
- 3-(2-Oxopyrrolidin-1-yl)propyl chain: A pyrrolidinone (cyclic amide) moiety linked via a three-carbon spacer. The pyrrolidinone ring contributes polarity and may improve solubility compared to non-cyclic analogs .
Molecular Formula: Likely C₁₆H₁₈N₄O₅ (inferred from structural analogs, see Section 2). Key Functional Groups: Ethanediamide (central CONH–CO–NH core), nitro (–NO₂), methyl (–CH₃), and pyrrolidinone.
Properties
IUPAC Name |
N'-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-11-5-6-12(20(24)25)10-13(11)18-16(23)15(22)17-7-3-9-19-8-2-4-14(19)21/h5-6,10H,2-4,7-9H2,1H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQOMBIIJONPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process begins with the nitration of a methylphenyl compound to introduce the nitro group. This is followed by the formation of the pyrrolidinone ring through a cyclization reaction. The final step involves the coupling of the nitrophenyl and pyrrolidinone intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of various oxidized products.
Scientific Research Applications
N’-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N’-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The pyrrolidinone moiety may also play a role in modulating the compound’s biological effects by interacting with different pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethanediamide derivatives exhibit diverse pharmacological activities, particularly as enzyme inhibitors. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
*Calculated based on structural analogs; †Estimated from molecular formulas in literature.
Key Observations:
Substituent Effects: The 2-methyl-5-nitrophenyl group in the target compound contrasts with the benzodioxol group in QOD and the analog. The nitro group may enhance binding to electrophile-sensitive enzymes (e.g., cysteine proteases) compared to the electron-rich benzodioxol . The pyrrolidinone moiety is shared with the analog, suggesting improved solubility over non-cyclic substituents (e.g., QOD’s tetrahydroquinoline).
Pharmacological Implications: QOD and ICD demonstrate antiplasmodial activity via falcipain-2 inhibition, with QOD showing higher potency (IC₅₀ ~0.5 µM vs. 1.2 µM for ICD) . Structural data for the target compound (e.g., crystallographic analysis via SHELX ) could clarify binding conformations relative to QOD/ICD.
Physicochemical Properties :
- The molecular weight of the target compound (~362.34) aligns with drug-like properties (Lipinski’s rule: MW < 500).
- The nitro group may reduce metabolic stability compared to benzodioxol or indole-based analogs, necessitating further ADMET profiling.
Biological Activity
N'-(2-methyl-5-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O3
- Molecular Weight : 304.36 g/mol
The structural features include a nitrophenyl group and a pyrrolidine moiety, which are critical for its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, including the androgen receptor (AR). Its binding affinity can lead to selective modulation of androgenic activity, which is essential in therapeutic applications for muscle wasting and other conditions .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, potentially impacting cell proliferation and survival .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests have shown inhibition zones ranging from 15 mm to 25 mm, suggesting significant antibacterial efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Androgen Receptor Modulation
A study focused on the compound's ability to modulate androgen receptors demonstrated that it could stimulate AR-mediated gene expression in vitro. This was assessed using reporter gene assays, where the compound exhibited a dose-dependent increase in activity compared to testosterone propionate .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives of the compound were screened for their antimicrobial properties. The results indicated that certain modifications enhanced the antibacterial activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
